Cas no 89764-69-2 (Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy-)
![Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy- structure](https://www.kuujia.com/scimg/cas/89764-69-2x500.png)
89764-69-2 structure
Product name:Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy-
Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy-
- 1,2-diethoxy-4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzene
- DTXSID00543760
- 89764-69-2
- SCHEMBL10547279
-
- Inchi: InChI=1S/C28H34O3/c1-5-29-26-18-17-23(21-27(26)30-6-2)28(3,4)19-11-13-22-12-10-16-25(20-22)31-24-14-8-7-9-15-24/h7-10,12,14-18,20-21H,5-6,11,13,19H2,1-4H3
- InChI Key: PUPAKFKDGONGLH-UHFFFAOYSA-N
- SMILES: CCOC1=C(C=C(C=C1)C(C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC
Computed Properties
- Exact Mass: 418.25079494g/mol
- Monoisotopic Mass: 418.25079494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 11
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
- XLogP3: 8.3
Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy- Related Literature
-
1. Book reviews
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
89764-69-2 (Benzene, 1-[4-(3,4-diethoxyphenyl)-4-methylpentyl]-3-phenoxy-) Related Products
- 2484889-23-6(5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene)
- 2366997-03-5(Benzenemethanamine, 2-bromo-α-methyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR)-)
- 2229408-01-7(2-(3-methyl-1,2-oxazol-5-yl)ethanethioamide)
- 1934434-93-1(5-bromo-2-chlorobenzene-1-sulfonyl fluoride)
- 2169171-06-4(2-(2-fluoro-4-methylphenyl)pyridine-3,4-diamine)
- 338397-82-3(2-Amino-N'-3-chloro-5-(trifluoromethyl)-2-pyridinylbenzenecarbohydrazide)
- 2007915-41-3(6-Bromo-1-Methyl-1H-Pyrazolo[4,3-B]Pyridin-3-Amine)
- 676522-23-9(Methyl [(4-methyl-2-pyrimidinyl)thio]acetate)
- 1955523-59-7(2-(pyridin-3-yl)oxolan-3-amine dihydrochloride)
- 2503155-10-8((1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid)
Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk
